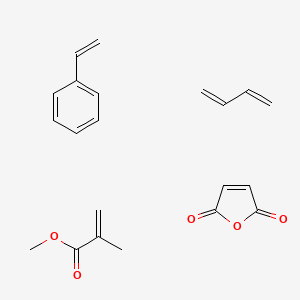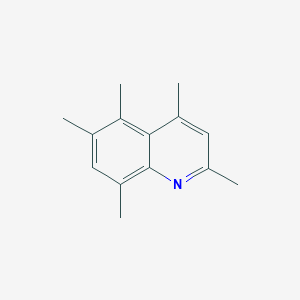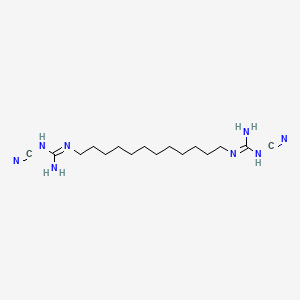
N'',N'''-Dodecane-1,12-diylbis(N-cyanoguanidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) is a chemical compound known for its unique structure and properties It is characterized by the presence of two cyanoguanidine groups linked by a dodecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) typically involves the reaction of dodecane-1,12-diamine with cyanoguanidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a pure product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyanoguanidine groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the cyanoguanidine groups under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) exerts its effects involves its interaction with specific molecular targets. The cyanoguanidine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The dodecane chain provides hydrophobic interactions that enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dodecane-1,12-diylbis(N’-octadecylurea): This compound has a similar dodecane backbone but different functional groups.
N,N’-Dodecane-1,12-diylbis-3-picolinium dibromide: Another compound with a dodecane chain but different substituents.
Uniqueness
N’‘,N’‘’-Dodecane-1,12-diylbis(N-cyanoguanidine) is unique due to its specific combination of cyanoguanidine groups and dodecane chain, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
42866-01-3 |
|---|---|
Molekularformel |
C16H30N8 |
Molekulargewicht |
334.46 g/mol |
IUPAC-Name |
2-[12-[[amino-(cyanoamino)methylidene]amino]dodecyl]-1-cyanoguanidine |
InChI |
InChI=1S/C16H30N8/c17-13-23-15(19)21-11-9-7-5-3-1-2-4-6-8-10-12-22-16(20)24-14-18/h1-12H2,(H3,19,21,23)(H3,20,22,24) |
InChI-Schlüssel |
GMIJRVJTDOSERW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCN=C(N)NC#N)CCCCCN=C(N)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


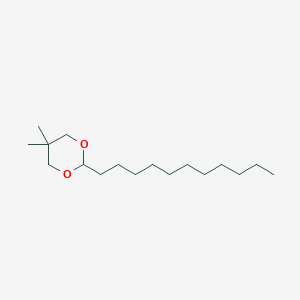
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
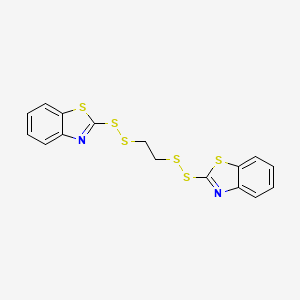
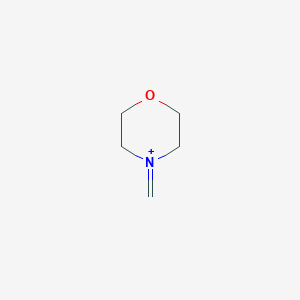
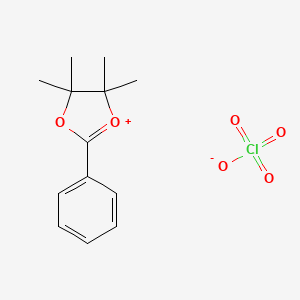

![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
